

# An In-Depth Technical Guide to 2-Bromo-1,3-bis(bromomethyl)benzene

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## Compound of Interest

Compound Name: 2-Bromo-1,3-bis(bromomethyl)benzene

Cat. No.: B1268538

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Bromo-1,3-bis(bromomethyl)benzene**, identified by the CAS number 25006-88-6, is a polyhalogenated aromatic compound with significant utility in the realms of organic synthesis, materials science, and medicinal chemistry.[1][2] Also known by its synonym  $\alpha,\alpha',2$ -Tribromo-m-xylene, this molecule is characterized by a benzene ring substituted with a bromine atom at the 2-position and two bromomethyl groups at the 1 and 3 positions.[3][4] This unique arrangement of reactive moieties makes it a versatile building block for the synthesis of complex molecular architectures.[5] The presence of three bromine atoms, particularly the reactive benzylic bromides, allows for a variety of chemical transformations, positioning it as a key intermediate in the development of novel compounds.[5]

This guide provides a comprehensive overview of **2-Bromo-1,3-bis(bromomethyl)benzene**, including its chemical and physical properties, synthesis, reactivity, potential applications in drug discovery, and essential safety and handling protocols.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Bromo-1,3-bis(bromomethyl)benzene** is crucial for its effective use in research and development. These properties are summarized in the table below.

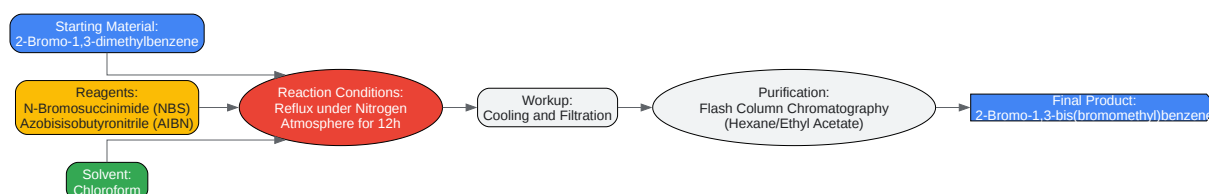
Property	Value	Source(s)
CAS Number	25006-88-6	[3][5]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> Br <sub>3</sub>	[3][5]
Molecular Weight	342.85 g/mol	[5][6]
IUPAC Name	2-bromo-1,3-bis(bromomethyl)benzene	[5]
Synonyms	α,α',2-Tribromo-m-xylene	[3][4]
Appearance	White to almost white or pale-yellow powder to crystal	[4]
Melting Point	Approximately 104.0 to 108.0 °C	[4]
Solubility	Low solubility in water, more soluble in organic solvents.	[1]
InChI	1S/C8H7Br3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4-5H2	[5]
InChI Key	HSYMWXREIPJGHX-UHFFFAOYSA-N	[5]
SMILES	C1=CC(=C(C(=C1)CBr)Br)CBr	[5]

## Synthesis and Mechanism

The synthesis of **2-Bromo-1,3-bis(bromomethyl)benzene** is typically achieved through the free-radical bromination of a suitable precursor, such as 2-bromo-1,3-dimethylbenzene.[7] This reaction commonly employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like azobisisobutyronitrile (AIBN).[7]

The reaction proceeds via a free-radical chain mechanism. The initiator, AIBN, decomposes upon heating to generate radicals, which then abstract a hydrogen atom from NBS to produce a bromine radical. This bromine radical subsequently abstracts a benzylic hydrogen from the methyl groups of the starting material, forming a resonance-stabilized benzylic radical. This

radical then reacts with a bromine source (either Br<sub>2</sub> generated in situ or NBS itself) to form the bromomethyl group. The process is repeated for the second methyl group.



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A typical workflow for the synthesis of **2-Bromo-1,3-bis(bromomethyl)benzene**.

## Detailed Experimental Protocol: Synthesis from 2-Bromo-1,3-dimethylbenzene[9]

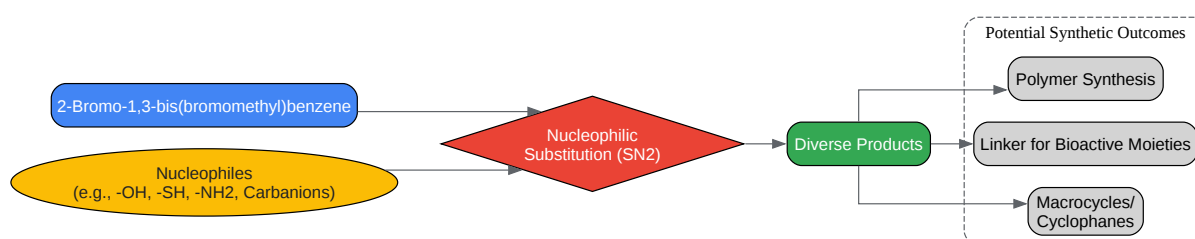
- **Reaction Setup:** To a round-bottom flask, add 2-bromo-1,3-dimethylbenzene (5.0 g, 0.027 mol), N-bromosuccinimide (NBS, 9.6 g, 0.054 mol), and azobisisobutyronitrile (AIBN, 0.88 g, 0.0054 mol) to chloroform (100 ml).
- **Reaction Execution:** Stir the mixture at reflux under a nitrogen atmosphere for 12 hours.
- **Workup:** After cooling the reaction mixture to room temperature, filter the mixture to remove succinimide.
- **Solvent Removal:** Remove the solvent from the filtrate under reduced pressure to yield a yellow solid.
- **Purification:** Purify the crude product by flash column chromatography using a hexane-ethyl acetate (20:1) solvent system.

- Final Product: Remove the solvent from the purified fractions to obtain **2-bromo-1,3-bis(bromomethyl)benzene**.

## Reactivity and Applications in Synthesis

The synthetic utility of **2-Bromo-1,3-bis(bromomethyl)benzene** stems from the high reactivity of its two bromomethyl groups, which are susceptible to nucleophilic substitution reactions. This bifunctionality allows it to act as a versatile linker or scaffold in the construction of more complex molecules.[5]

The benzene ring provides a rigid core, while the bromomethyl groups serve as reactive handles for introducing various functionalities. This makes the compound a valuable precursor for the synthesis of macrocycles, cyclophanes, and other intricate molecular architectures.[8] Its ability to bridge two nucleophilic sites is a key feature in supramolecular chemistry and materials science.



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Reactivity of **2-Bromo-1,3-bis(bromomethyl)benzene** in organic synthesis.

## Relevance in Drug Development and Medicinal Chemistry

While specific applications of **2-Bromo-1,3-bis(bromomethyl)benzene** in oncology research are not extensively documented, its structural motifs are relevant to drug design.<sup>[8]</sup>

Halogenated organic compounds, particularly those containing bromine, are of significant interest in medicinal chemistry. The introduction of bromine can influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Some studies have indicated that **2-Bromo-1,3-bis(bromomethyl)benzene** exhibits biological activity, including the potential to inhibit cytochrome P450 enzymes such as CYP1A2 and CYP2C9.<sup>[5]</sup> This suggests that the compound could modulate drug metabolism pathways, which is a critical consideration in drug development.<sup>[5]</sup> Its electrophilic nature may also lead to interactions with various biological targets.<sup>[5]</sup> Furthermore, its structural framework makes it a candidate for use as a rigid scaffold to link two known pharmacophores, potentially leading to synergistic or novel biological activities.<sup>[8]</sup>

## Safety and Handling

**2-Bromo-1,3-bis(bromomethyl)benzene** is a hazardous substance that requires careful handling in a laboratory setting.<sup>[9][10]</sup>

GHS Hazard Statements:

- H290: May be corrosive to metals.<sup>[4][9]</sup>
- H314: Causes severe skin burns and eye damage.<sup>[4][9]</sup>
- H315: Causes skin irritation.<sup>[6]</sup>
- H335: May cause respiratory irritation.<sup>[6]</sup>

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.<sup>[10]</sup>
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.<sup>[4][9][10]</sup>

- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[9][10]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store in a corrosives area and away from incompatible materials such as acids, bases, and alcohols.[10] Keep in a dark place under an inert atmosphere.

#### First Aid Measures:

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[9]
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.[4]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4][9]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4][9]

## Conclusion

**2-Bromo-1,3-bis(bromomethyl)benzene** is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a rigid aromatic core and two reactive bromomethyl groups, allows for the construction of a wide array of complex molecules. While its direct applications in drug development are still emerging, its potential to modulate drug-metabolizing enzymes and serve as a scaffold for new therapeutic agents makes it a compound of interest for further research. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound.

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